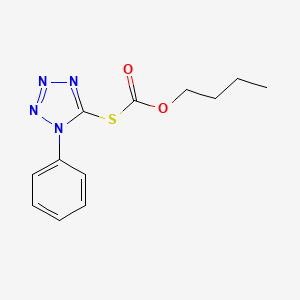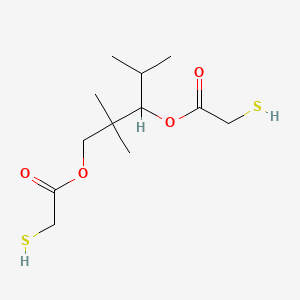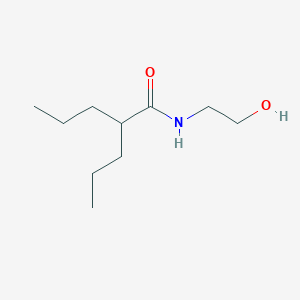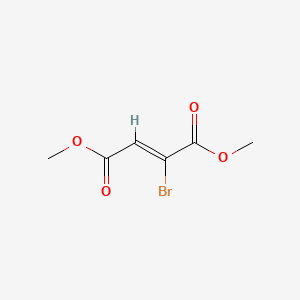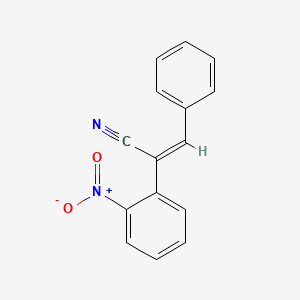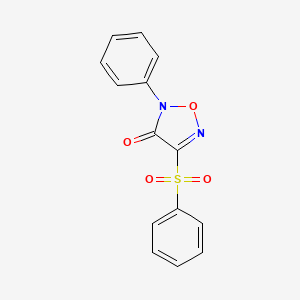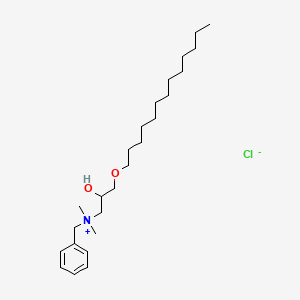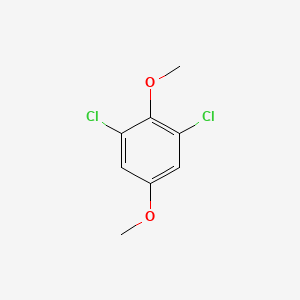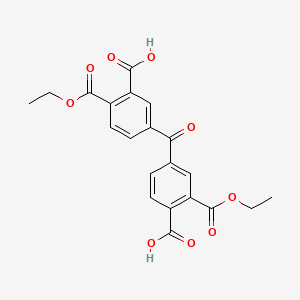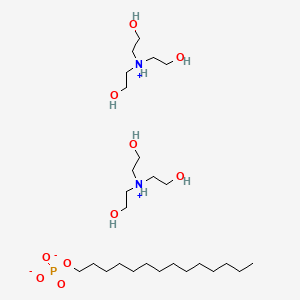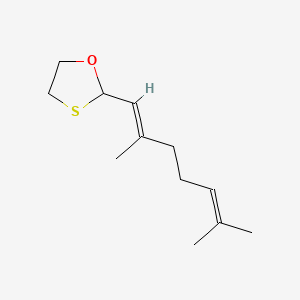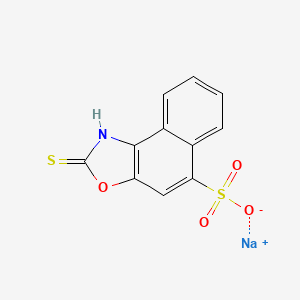
Bornyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bornyl pentanoate, also known as bornyl valerate, is an ester derived from borneol and pentanoic acid. It is a naturally occurring compound found in essential oils and is known for its pleasant aroma. The chemical structure of this compound consists of a bicyclic monoterpene borneol moiety esterified with pentanoic acid, giving it the molecular formula C15H26O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bornyl pentanoate can be synthesized through the esterification of borneol with pentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of borneol and pentanoic acid into a reactor, along with the acid catalyst. The reaction mixture is then heated and stirred to promote the formation of this compound. The product is subsequently purified through distillation or other separation techniques to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions: Bornyl pentanoate undergoes various chemical reactions, including hydrolysis, reduction, and oxidation.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed back to borneol and pentanoic acid in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: this compound can be oxidized to form borneol and other oxidation products using oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Hydrolysis: Borneol and pentanoic acid.
Reduction: Borneol.
Oxidation: Borneol and other oxidation products .
Scientific Research Applications
Bornyl pentanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a starting material for the synthesis of other organic compounds.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential insecticidal properties against mosquito larvae, such as Aedes aegypti .
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
- Studied for its role as a permeation enhancer in drug delivery systems, particularly for crossing the blood-brain barrier .
Industry:
- Utilized as a fragrance ingredient in perfumes and cosmetics due to its pleasant aroma.
- Used as a flavoring agent in the food industry .
Mechanism of Action
The mechanism of action of bornyl pentanoate involves its interaction with various molecular targets and pathways. In the context of its insecticidal properties, this compound and its derivatives are believed to disrupt the lipid membranes of insect cells, leading to cell lysis and death . As a permeation enhancer, this compound alters the lipid structure of cell membranes, increasing their permeability and facilitating the transport of co-administered drugs across physiological barriers .
Comparison with Similar Compounds
Bornyl pentanoate can be compared with other esters derived from borneol and different carboxylic acids. Some similar compounds include:
Bornyl acetate: An ester of borneol and acetic acid, known for its use in fragrances and flavorings.
Bornyl butyrate: An ester of borneol and butyric acid, also used in the fragrance and flavor industry.
Bornyl isovalerate: An ester of borneol and isovaleric acid, with similar applications in perfumes and flavorings
Uniqueness: this compound is unique due to its specific ester linkage with pentanoic acid, which imparts distinct chemical and physical properties compared to other borneol esters. Its specific applications in insecticidal research and drug delivery systems further highlight its uniqueness .
Properties
CAS No. |
85717-26-6 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] pentanoate |
InChI |
InChI=1S/C15H26O2/c1-5-6-7-13(16)17-12-10-11-8-9-15(12,4)14(11,2)3/h11-12H,5-10H2,1-4H3/t11-,12+,15+/m0/s1 |
InChI Key |
ILUAVCBOWYHFAI-YWPYICTPSA-N |
Isomeric SMILES |
CCCCC(=O)O[C@@H]1C[C@@H]2CC[C@]1(C2(C)C)C |
Canonical SMILES |
CCCCC(=O)OC1CC2CCC1(C2(C)C)C |
density |
0.957-0.963 |
physical_description |
Colourless liquid; Fruity, herbaceous-camphoraceous aroma |
solubility |
Soluble in oils, Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


